(S)-2',3',4',9'-Tetrahydrospiro[oxetane-3,1'-pyrido[3,4-B]indole]-3'-carboxylic acid
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Overview
Description
(S)-2’,3’,4’,9’-Tetrahydrospiro[oxetane-3,1’-pyrido[3,4-B]indole]-3’-carboxylic acid is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique spirocyclic structure, which includes an oxetane ring fused to a pyridoindole core. The presence of the carboxylic acid group further enhances its chemical reactivity and potential for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2’,3’,4’,9’-Tetrahydrospiro[oxetane-3,1’-pyrido[3,4-B]indole]-3’-carboxylic acid typically involves multi-step organic reactions. One common approach includes the cyclization of appropriate precursors under controlled conditions to form the spirocyclic structure. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
(S)-2’,3’,4’,9’-Tetrahydrospiro[oxetane-3,1’-pyrido[3,4-B]indole]-3’-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups .
Scientific Research Applications
(S)-2’,3’,4’,9’-Tetrahydrospiro[oxetane-3,1’-pyrido[3,4-B]indole]-3’-carboxylic acid has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a model compound for studying spirocyclic chemistry.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of (S)-2’,3’,4’,9’-Tetrahydrospiro[oxetane-3,1’-pyrido[3,4-B]indole]-3’-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, thereby affecting cellular processes. Molecular docking studies and biological assays are often used to elucidate these interactions and understand the compound’s effects at the molecular level .
Comparison with Similar Compounds
Similar Compounds
2,3,4,5-Tetrahydro-1H-pyrido-[4,3-b]indole: A structurally related compound with similar biological activities.
Pyridazine and Pyridazinone Derivatives: These compounds share some structural features and pharmacological properties with (S)-2’,3’,4’,9’-Tetrahydrospiro[oxetane-3,1’-pyrido[3,4-B]indole]-3’-carboxylic acid.
Uniqueness
The unique spirocyclic structure of (S)-2’,3’,4’,9’-Tetrahydrospiro[oxetane-3,1’-pyrido[3,4-B]indole]-3’-carboxylic acid distinguishes it from other similar compounds. This structure imparts specific chemical and biological properties that make it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C14H14N2O3 |
---|---|
Molecular Weight |
258.27 g/mol |
IUPAC Name |
(3S)-spiro[2,3,4,9-tetrahydropyrido[3,4-b]indole-1,3'-oxetane]-3-carboxylic acid |
InChI |
InChI=1S/C14H14N2O3/c17-13(18)11-5-9-8-3-1-2-4-10(8)15-12(9)14(16-11)6-19-7-14/h1-4,11,15-16H,5-7H2,(H,17,18)/t11-/m0/s1 |
InChI Key |
IDOLYLXVGXAWDC-NSHDSACASA-N |
Isomeric SMILES |
C1[C@H](NC2(COC2)C3=C1C4=CC=CC=C4N3)C(=O)O |
Canonical SMILES |
C1C(NC2(COC2)C3=C1C4=CC=CC=C4N3)C(=O)O |
Origin of Product |
United States |
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